molecular formula C8H11BrN2 B12992374 6-Bromo-N1,N1-dimethylbenzene-1,2-diamine

6-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Cat. No.: B12992374
M. Wt: 215.09 g/mol
InChI Key: KIEJLTXSYAIMOS-UHFFFAOYSA-N
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Description

6-Bromo-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N1,N1-dimethylbenzene-1,2-diamine typically involves the bromination of N1,N1-dimethylbenzene-1,2-diamine. One common method is the reaction of N1,N1-dimethylbenzene-1,2-diamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N1,N1-dimethylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 6-hydroxy-N1,N1-dimethylbenzene-1,2-diamine, while oxidation with potassium permanganate can produce corresponding quinones .

Scientific Research Applications

6-Bromo-N1,N1-dimethylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N1,N1-dimethylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and two dimethylamino groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-2-N,2-N-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C8H11BrN2/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3

InChI Key

KIEJLTXSYAIMOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Br)N

Origin of Product

United States

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